molecular formula C19H15NO3S2 B277261 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one

Cat. No. B277261
M. Wt: 369.5 g/mol
InChI Key: KELBOPLPVGINDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BMVC, and its chemical formula is C20H16N2O3S.

Mechanism Of Action

The mechanism of action of BMVC is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and the modulation of signaling pathways involved in cellular processes such as inflammation and oxidative stress.
Biochemical and Physiological Effects:
BMVC has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. BMVC has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species.

Advantages And Limitations For Lab Experiments

One of the advantages of using BMVC in lab experiments is its ability to inhibit the activity of specific enzymes, which can be useful in studying their role in cellular processes. However, one limitation of using BMVC is its potential toxicity, which can vary depending on the dosage and duration of exposure.

Future Directions

There are several future directions for research on BMVC. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BMVC has also been investigated for its potential as an anticancer agent, and further studies are needed to determine its efficacy in this regard. Additionally, the development of new synthesis methods for BMVC may lead to the discovery of more potent analogs with improved therapeutic properties.

Synthesis Methods

The synthesis of BMVC involves a multi-step process that requires several chemical reagents. The first step involves the reaction of 2-aminothiophenol with 2-bromoethyl ethyl ether to form 2-(2-ethoxyethoxy)ethylthiolbenzothiazole. This intermediate product is then reacted with 4-methyl-2H-chromen-2-one in the presence of a base to yield BMVC.

Scientific Research Applications

BMVC has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. BMVC has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.

properties

Product Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one

Molecular Formula

C19H15NO3S2

Molecular Weight

369.5 g/mol

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C19H15NO3S2/c1-12-10-18(21)23-16-11-13(6-7-14(12)16)22-8-9-24-19-20-15-4-2-3-5-17(15)25-19/h2-7,10-11H,8-9H2,1H3

InChI Key

KELBOPLPVGINDV-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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